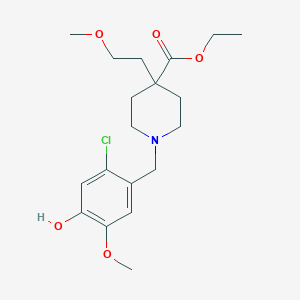![molecular formula C21H35N3O2 B4254019 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4254019.png)
4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol
Descripción general
Descripción
4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol, also known as HEPMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol exerts its effects through its interaction with various receptors and enzymes in the body. One proposed mechanism of action involves its binding to dopamine receptors, which leads to the activation of downstream signaling pathways that regulate neurotransmitter release and neuronal activity. 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol has been shown to increase dopamine release and improve motor function, suggesting that it may have potential therapeutic applications in the treatment of movement disorders such as Parkinson's disease. 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and improving outcomes in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol has several advantages for use in lab experiments, including its high potency and selectivity for dopamine receptors and its ability to cross the blood-brain barrier. However, 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol also has several limitations, including its relatively short half-life and potential for off-target effects at high concentrations.
Direcciones Futuras
Future research on 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol could focus on several areas, including the development of more potent and selective dopamine receptor ligands, the optimization of 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol's pharmacokinetic properties, and the investigation of its potential therapeutic applications in other disease states such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol's anti-inflammatory effects and its potential use as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in several scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research involves the use of 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol as a ligand for dopamine receptors, which are involved in the regulation of movement, emotion, and motivation. 4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenol has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-[[3-(2-hydroxyethyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-17(2)23-10-7-19(8-11-23)24-13-12-22(16-20(24)9-14-25)15-18-3-5-21(26)6-4-18/h3-6,17,19-20,25-26H,7-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTCHVIKPJBJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B4253937.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B4253938.png)
![4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253945.png)
![8-[6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]quinoline](/img/structure/B4253946.png)
![4-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B4253957.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B4253965.png)

![methyl 6-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B4253976.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4253986.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide](/img/structure/B4253993.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4254001.png)
![N-(2-chlorophenyl)-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4254006.png)
![7-(4-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4254010.png)
![methyl N-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B4254018.png)